Iodonium thiophene

Inducible NOS Vascular pharmacology Flavoprotein inhibitor selectivity

Iodonium thiophene (synonyms: di-2-thienyliodonium, DTI, bis(2-thienyl)iodonium) is a diaryliodonium salt belonging to the hypervalent iodine compound class, with the molecular formula C₈H₆IS₂⁺ and a molecular weight of 293.16 g/mol. The CAS Registry Number 45955-43-9 denotes the parent di-2-thienyliodonium cation, which is commercially supplied as various salts (e.g., chloride, tetrafluoroborate, hexafluorophosphate, triflate).

Molecular Formula C8H6IS2+
Molecular Weight 293.2 g/mol
CAS No. 45955-43-9
Cat. No. B1200680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodonium thiophene
CAS45955-43-9
Synonymsdi-2-thienyliodonium
iodonium thiophen
iodonium thiophene
iodonium thiophene chloride
iodonium thiophene tetrafluoroborate (1-)
Molecular FormulaC8H6IS2+
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)[I+]C2=CC=CS2
InChIInChI=1S/C8H6IS2/c1-3-7(10-5-1)9-8-4-2-6-11-8/h1-6H/q+1
InChIKeyZOQWONKTSYEVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodonium Thiophene (CAS 45955-43-9) Procurement Guide: Compound Identity and Core Characteristics for Scientific Sourcing


Iodonium thiophene (synonyms: di-2-thienyliodonium, DTI, bis(2-thienyl)iodonium) is a diaryliodonium salt belonging to the hypervalent iodine compound class, with the molecular formula C₈H₆IS₂⁺ and a molecular weight of 293.16 g/mol [1]. The CAS Registry Number 45955-43-9 denotes the parent di-2-thienyliodonium cation, which is commercially supplied as various salts (e.g., chloride, tetrafluoroborate, hexafluorophosphate, triflate) [1]. This compound is primarily recognized as a flavoprotein inhibitor targeting NADPH oxidases (NOX) and nitric oxide synthases (NOS), and it also serves as a synthetic intermediate in fluorination chemistry and PET radiochemistry [2][3].

Iodonium Thiophene: Why Generic Substitution with Diphenyleneiodonium or Other Iodonium Analogs Compromises Experimental Reproducibility


Although iodonium thiophene (DTI), diphenyleneiodonium (DPI), and iodoniumdiphenyl (ID) are collectively categorized as iodonium-class flavin dehydrogenase inhibitors, they exhibit fundamentally distinct selectivity and potency profiles across biological targets [1]. DTI differs from DPI by over 1000-fold in antiproliferative potency (GI₅₀), produces a unique growth inhibition fingerprint in the NCI-60 tumor cell panel, and critically spares inducible nitric oxide synthase (iNOS) in vascular smooth muscle—a target that DPI potently inhibits [2][3]. In synthetic chemistry, the 2-thienyl leaving group of aryl(2-thienyl)iodonium salts imparts regioselectivity in nucleophilic ¹⁸F-fluorination that non-thienyl iodonium salts cannot replicate [4]. These divergent pharmacological and chemical behaviors mean that substituting DTI with DPI, ID, or other diaryliodonium salts without experimental validation introduces uncontrolled variables that can invalidate mechanistic conclusions or synthetic outcomes.

Iodonium Thiophene (DTI): Head-to-Head Quantitative Evidence for Differentiated Scientific Selection


iNOS Selectivity: DTI Spares Inducible Nitric Oxide Synthase in Vascular Smooth Muscle Whereas DPI Does Not

In endothelium-denuded rat aortic rings incubated with lipopolysaccharide (LPS, 10 μg/mL) to induce iNOS, di-2-thienyliodonium (DTI) at 10⁻⁷ M failed to reverse the LPS-induced suppression of phenylephrine-evoked contraction. In contrast, diphenyleneiodonium (DPI) at equimolar and higher concentrations (1–3 × 10⁻⁷ M) significantly increased Emax and reduced EC₅₀ of the phenylephrine concentration-response curve, demonstrating functional inhibition of vascular iNOS activity [1]. This represents a qualitative, binary differentiation: DPI inhibits iNOS-dependent vascular relaxation, whereas DTI does not under identical experimental conditions.

Inducible NOS Vascular pharmacology Flavoprotein inhibitor selectivity

NCI-60 Tumor Cell Panel: DTI Exhibits a 1000-Fold Lower Antiproliferative Potency than DPI but a Distinct Growth Inhibition Fingerprint

In the NCI-60 human tumor cell line panel, diphenyleneiodonium (DPI) demonstrated a GI₅₀ of approximately 10 nM, whereas di-2-thienyliodonium (DTI) exhibited a GI₅₀ of approximately 10 μM—a roughly 1000-fold potency differential [1]. Despite its lower potency, DTI produced a pattern of growth inhibition across the 60 cell lines that was distinct from that of DPI when evaluated against the National Cancer Institute's small-molecule anticancer database using the COMPARE program, indicating engagement of different molecular targets or pathways [1]. DPI growth inhibition showed a modest positive correlation with Nox1 expression levels, whereas DTI's profile implicated alterations in Stat, Erk1/2, and Akt signaling pathways that were not identically shared with DPI [1].

NCI-60 Antiproliferative screening Mechanism of action profiling

Colon Cancer Cell Growth Inhibition: DTI Demonstrates a Narrower Effective Concentration Window than DPI and Iodoniumdiphenyl

In Nox1-expressing human colon cancer cell lines (HT-29, LS-174T, Caco2), DTI inhibited growth at concentrations of 0.5–2.5 μM, compared with 10–250 nM for DPI and 155 nM–10 μM for iodoniumdiphenyl (ID) [1]. DTI's effective concentration range spans only approximately 5-fold, versus 25-fold for DPI and approximately 65-fold for ID, suggesting more predictable concentration-response behavior within its active window. Both DPI and DTI significantly decreased Nox1 mRNA expression levels and reduced intracellular ROS, and both produced G1/S cell cycle arrest; however, the concentration required for these effects differed substantially [1]. In HT-29 and LS-174T xenografts, both DTI and DPI significantly decreased tumor growth at doses producing peak plasma concentrations comparable to in vitro effective levels [1].

Colon cancer NADPH oxidase 1 Growth inhibition IC₅₀

Superoxide Anion Inhibition in Vascular Tissue: Concentration-Dependent Suppression by Iodonium Thiophene

In rabbit aortic rings incubated with 10 mM diethyldithiocarbamate (DDC) to amplify superoxide levels, iodonium thiophene (reported as 'iodonium thiophen') produced concentration-dependent inhibition of superoxide anion generation measured by lucigenin-enhanced chemiluminescence: 12.49 ± 1.48 units (control) vs. 5.27 ± 1.81 units at 7 μM and 2.30 ± 0.36 units at 70 μM [1]. This represents approximately 58% inhibition at 7 μM and approximately 82% inhibition at 70 μM. For context, the structurally related inhibitor diphenyleneiodonium (DPI) at 20 μM produced a 78% reduction in basal and DDC-evoked superoxide levels in the same experimental system, though a direct concentration-matched comparison was not performed [1]. The xanthine oxidase inhibitor oxypurinol (300 μM) and mitochondrial NADH dehydrogenase inhibitor rotenone (50 μM) had no significant effect, confirming NADPH oxidase as the predominant source [1].

NADPH oxidase Superoxide anion Vascular oxidative stress

18F Radiochemical Yield: Counterion Identity Governs Fluorination Efficiency of Aryl(2-thienyl)iodonium Precursors

In a systematic study of 18 aryl(2-thienyl)iodonium salt precursors for direct no-carrier-added ¹⁸F-labeling, the counterion exerted a significant effect on radiochemical yield (RCY). The RCY order was: tosylate < iodide < triflate < bromide [1]. Bromide counterions consistently delivered the highest RCY, while tosylate gave the lowest—a difference attributed to the influence of solvent on ion-pair separation of the precursor salts [1][2]. Optimal reaction conditions were established as dimethylformamide solvent, 130 ± 3 °C, and 25 mmol/L precursor concentration [1]. The 2-thienyl group, as a highly electron-rich heteroaromatic moiety, directed regioselective nucleophilic substitution to the homoaromatic ring, minimizing undesired fluorination at the thienyl position [2].

PET radiochemistry 18F-fluorination Diaryliodonium salts

Iodonium Thiophene (CAS 45955-43-9): Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Selective Pharmacological Dissection of Constitutive vs. Inducible NOS in Vascular Biology

When an experimental protocol requires inhibition of endothelial or neuronal NOS without suppressing iNOS activity in vascular smooth muscle preparations, DTI is the appropriate iodonium-class tool. As demonstrated in rat aortic ring assays, DTI (10⁻⁷ M) does not reverse LPS-induced suppression of contraction—functionally sparing iNOS—whereas DPI at comparable concentrations potently inhibits iNOS [1]. This selectivity makes DTI the compound of choice for studies seeking to attribute vascular effects specifically to constitutive NOS isoforms.

Mechanistic Profiling of NADPH Oxidase Inhibitors with Orthogonal Target Spectra

For cancer biology researchers using the NCI-60 panel or similar broad screening platforms to deconvolute inhibitor mechanisms of action, DTI offers a growth inhibition fingerprint that is distinct from DPI's profile. DTI's GI₅₀ of ~10 μM and its unique COMPARE signature—correlated with Stat, Erk1/2, and Akt pathway alterations rather than Nox1 expression—provides an orthogonal chemical probe for identifying non-NOX targets of iodonium-class compounds [2]. This is particularly valuable when DPI's nanomolar potency obscures off-target contributions.

In Vivo Xenograft Studies Requiring Defined Pharmacokinetic-Pharmacodynamic Relationships in Nox1-Expressing Tumors

DTI's narrower in vitro effective concentration window (0.5–2.5 μM in HT-29, LS-174T, and Caco2 colon cancer cells) compared with DPI (10–250 nM) and ID (155 nM–10 μM) facilitates more predictable dose selection for in vivo efficacy studies [3]. Both DTI and DPI have demonstrated significant xenograft growth inhibition at plasma concentrations matching their respective in vitro active ranges; DTI's reduced concentration span simplifies PK/PD modeling for colon cancer xenograft experiments [3].

18F-Radiotracer Synthesis: Maximizing Radiochemical Yield via Counterion Selection

For PET radiochemistry groups synthesizing ¹⁸F-labeled arenes via nucleophilic substitution on diaryliodonium precursors, the aryl(2-thienyl)iodonium scaffold with a bromide counterion provides the highest radiochemical yield among the commonly available salt forms [4][5]. Procurement specifications should therefore explicitly request the bromide salt to achieve maximum ¹⁸F incorporation, with DMF at 130 °C as the optimized reaction condition—directly impacting radiotracer production efficiency and specific activity [4].

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